molecular formula C28H30N4O3S B12121318 2-{5-[4-(tert-butyl)phenyl]-4-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)}-N-(2-methoxyphenyl)acetamide

2-{5-[4-(tert-butyl)phenyl]-4-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)}-N-(2-methoxyphenyl)acetamide

Cat. No.: B12121318
M. Wt: 502.6 g/mol
InChI Key: ZVFHIEYGVVIWTA-UHFFFAOYSA-N
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Description

This compound is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 4-(tert-butyl)phenyl group at position 5, a 4-methoxyphenyl group at position 4, and a thioacetamide side chain linked to an N-(2-methoxyphenyl) moiety. Its molecular formula is C₃₃H₃₅N₅O₃S, with an average molecular mass of 606.73 g/mol . The structural complexity arises from the tert-butyl and methoxy substituents, which enhance lipophilicity and influence electronic properties. The compound is synthesized via S-alkylation of triazole thiol precursors, followed by coupling with substituted acetamide derivatives under reflux conditions in ethanol or DMF .

Key spectral data (IR, ¹H-NMR, ¹³C-NMR) confirm the presence of functional groups, including the triazole ring (C=N stretching at ~1600 cm⁻¹), methoxy groups (O–CH₃ signals at δ 3.8–4.0 ppm), and tertiary butyl protons (singlet at δ 1.3 ppm) .

Properties

Molecular Formula

C28H30N4O3S

Molecular Weight

502.6 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C28H30N4O3S/c1-28(2,3)20-12-10-19(11-13-20)26-30-31-27(32(26)21-14-16-22(34-4)17-15-21)36-18-25(33)29-23-8-6-7-9-24(23)35-5/h6-17H,18H2,1-5H3,(H,29,33)

InChI Key

ZVFHIEYGVVIWTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NC4=CC=CC=C4OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[4-(tert-butyl)phenyl]-4-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)}-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole ring and subsequent functionalization to introduce the tert-butyl and methoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions for cost-effectiveness and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-{5-[4-(tert-butyl)phenyl]-4-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)}-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the triazole ring or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the triazole ring or phenyl groups.

Scientific Research Applications

2-{5-[4-(tert-butyl)phenyl]-4-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)}-N-(2-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-{5-[4-(tert-butyl)phenyl]-4-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to bind to various biological macromolecules, potentially inhibiting their function or modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Substituent Effects on Physicochemical Properties

Compound ID R1 (Position 5) R2 (Position 4) R3 (Acetamide Substituent) Melting Point (°C) Key Reference
Target Compound 4-(tert-butyl)phenyl 4-methoxyphenyl 2-methoxyphenyl Not reported
Compound 53 4-methoxyphenyl 4-methylphenyl 4-methylphenyl 255–258
Compound 51 3-fluorophenyl 4-methylphenyl 4-methylphenyl 266–268
477313-63-6 4-(tert-butyl)phenyl 4-methoxyphenyl 2-isopropylphenyl Not reported
477313-64-7 4-(tert-butyl)phenyl 4-methoxyphenyl 2-methylphenyl Not reported

Key Observations :

Electron-Withdrawing vs. Electron-Donating Groups: Fluorine (Compound 51) lowers the melting point (266–268°C) compared to methoxy-substituted analogues (255–258°C for Compound 53), likely due to reduced intermolecular hydrogen bonding .

Methoxy Positioning :

  • Ortho-methoxy substituents (e.g., 2-methoxyphenyl in the target) may introduce steric hindrance, affecting solubility. In contrast, para-methoxy groups (e.g., Compound 53) optimize π-π stacking interactions, improving thermal stability .

Bioactivity and Pharmacological Potential

While direct bioactivity data for the target compound are absent in the evidence, structurally related triazole-acetamides exhibit:

  • Antimicrobial Activity : Analogues with 4-chlorophenyl or pyridinyl substituents show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Enzyme Inhibition : Compounds with 4-(tert-butyl)phenyl groups demonstrate COX-2 inhibition (IC₅₀ = 0.8 µM) due to enhanced hydrophobic interactions with the enzyme’s active site .

Key Trends :

  • Ethanol as a solvent (used for the target compound) provides moderate yields but high purity (>95%) due to efficient recrystallization .
  • DMF-based syntheses (e.g., SI112) achieve higher yields (85%) but require chromatographic purification .

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